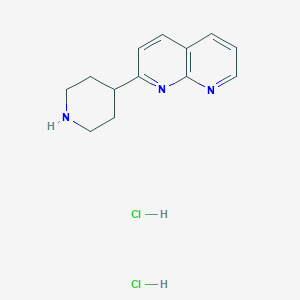

![molecular formula C18H23N7O3S B2975010 3-(3-methoxyphenyl)-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005307-27-6](/img/structure/B2975010.png)

3-(3-methoxyphenyl)-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

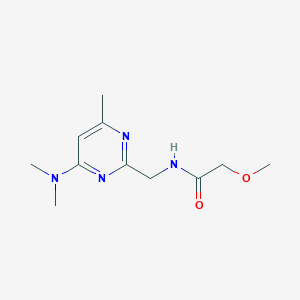

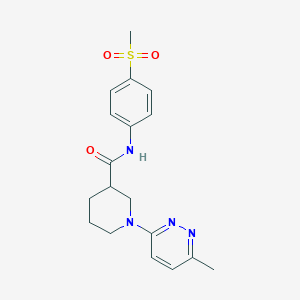

The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, which is a class of compounds known to have potential anti-cancer effects . The compound has a methoxyphenyl group, a propylsulfonyl piperazinyl group, and a triazolopyrimidine core.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The [1,2,3]triazolo[4,5-d]pyrimidine core would contribute to the aromaticity of the compound .Scientific Research Applications

Synthesis and Preclinical Evaluation

This chemical has been studied for its potential in mapping cerebral adenosine A2A receptors (A2ARs) with PET imaging. The synthesis of related compounds with high specific activity and purity has been developed for exploring A2ARs distribution in the brain, indicating its utility in neurological research (Zhou et al., 2014).

Antimicrobial Activities

New derivatives have been synthesized from various reactions, showing moderate to good antimicrobial activities against test microorganisms. Such studies highlight the compound's potential in developing novel antimicrobial agents (Bektaş et al., 2007).

Antihypertensive Potential

Research into 1,2,4-triazolol[1,5-alpha]pyrimidines has shown promising antihypertensive activity in vitro and in vivo, indicating the compound's relevance in cardiovascular drug development (Bayomi et al., 1999).

Kinase Inhibition and Antitumor Activity

Compounds synthesized through related structures have been evaluated as Aurora-A kinase inhibitors, demonstrating cytotoxic activity against tumor cell lines. This suggests potential applications in cancer therapy (Shaaban et al., 2011).

HIV-1 Reverse Transcriptase Inhibition

Analogues of similar compounds have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, leading to the development of non-nucleoside inhibitors. This research is crucial for HIV treatment strategies (Romero et al., 1994).

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been studied for their anti-gastric cancer effects . These compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It is known that triazolopyrimidine derivatives can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The interaction of the compound with its targets could lead to changes in the function of these targets, potentially influencing cellular processes.

Biochemical Pathways

Similar compounds have been shown to have anti-proliferative effects, suggesting that they may influence pathways related to cell growth and division .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability

Result of Action

Similar compounds have been shown to have anti-proliferative effects, suggesting that they may inhibit cell growth and division .

properties

IUPAC Name |

3-(3-methoxyphenyl)-7-(4-propylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O3S/c1-3-11-29(26,27)24-9-7-23(8-10-24)17-16-18(20-13-19-17)25(22-21-16)14-5-4-6-15(12-14)28-2/h4-6,12-13H,3,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJWQEGPBUEGQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea](/img/structure/B2974928.png)

![5-methyl-N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2974946.png)

![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2974948.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2974949.png)

![2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2974950.png)